molecular formula C6H11NO3S B2729872 1-formyl-N,N-dimethylcyclopropane-1-sulfonamide CAS No. 1896809-06-5

1-formyl-N,N-dimethylcyclopropane-1-sulfonamide

Cat. No.: B2729872
CAS No.: 1896809-06-5
M. Wt: 177.22
InChI Key: MMMPBZXALYNYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-Formyl-N,N-dimethylcyclopropane-1-sulfonamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Formyl-N,N-dimethylcyclopropane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-formyl-N,N-dimethylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets. While detailed pathways are not extensively documented, sulfonamides generally act by inhibiting enzymes or interfering with metabolic processes . The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

1-Formyl-N,N-dimethylcyclopropane-1-sulfonamide can be compared to other sulfonamide compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized research applications .

Properties

IUPAC Name

1-formyl-N,N-dimethylcyclopropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-7(2)11(9,10)6(5-8)3-4-6/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMPBZXALYNYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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